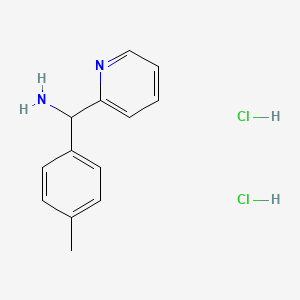![molecular formula C7H7Cl2N5 B1434111 4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride CAS No. 1803611-65-5](/img/structure/B1434111.png)
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride
Descripción general
Descripción
“4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” is a chemical compound with the molecular formula C7H7Cl2N5. It has a molecular weight of 232.07 . This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a 1H-1,2,4-triazol-3-yl group at the 4-position and a chloromethyl group at the 5-position .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its InChI code is 1S/C7H6ClN5.ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;/h1-2,4H,3H2,(H,11,12,13);1H .
Aplicaciones Científicas De Investigación
Side Effects of Mood Stabilizers
Mood stabilizers, including lithium, valproate, carbamazepine, and lamotrigine, are essential in treating bipolar disorder. Side effects can range from neurological and gastrointestinal to metabolic and dermatological issues. Although specific strategies aim to reduce these effects, research on their efficacy is sparse. Elderly patients, in particular, are more susceptible to side effects due to decreased drug elimination and increased comorbidity and comedication (Dols et al., 2013).
Oral Health Impacts of Psychotropic Medications
Psychotropic medications, including antidepressants, antipsychotics, and sedatives, significantly impact oral health. Xerostomia is the most common side effect, alongside dysguesia from antidepressants and tardive dyskinesia and increased salivation from antipsychotics. Clinicians should consider these oral consequences when prescribing to ensure comprehensive patient care (Cockburn et al., 2017).
Cognitive Side Effects of Anticonvulsants
Anticonvulsants, used for mood disorders and epilepsy, often lead to central nervous system-mediated side effects like sedation, dizziness, and cognitive impairment. Newer anticonvulsants may have more favorable cognitive profiles, emphasizing the importance of dosage and titration at drug initiation to minimize side effects (Meador, 2003).
Immunomodulatory Effects of Clozapine
Clozapine, effective for treatment-resistant schizophrenia, is linked to severe side effects like agranulocytosis and myocarditis, potentially due to its immunomodulatory actions. Early signs of side effects, such as fever and flu-like symptoms, necessitate comprehensive physical examinations and monitoring (Røge et al., 2012).
Management of Opioid-Induced Central Side Effects
Opioid-induced side effects, including sedation and cognitive impairment, are challenging to manage due to limited evidence on effective treatments. This highlights the need for further research to establish guidelines for managing these adverse effects (Stone & Minton, 2011).
Immunomodulatory Properties of Opioids
Not all opioids share the same immunosuppressive side effects, challenging the generalization of immunosuppression as a common side effect. The variability in immune response highlights the need for individualized treatment plans based on the specific opioid and patient condition (Franchi et al., 2019).
Safety and Hazards
The safety data sheet for “4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing pyrimidine and triazole rings are known to exhibit a range of pharmacological effects . They may interact with various enzymes, receptors, or other proteins in the body, but without specific studies, it’s hard to identify the primary targets.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, some pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways. Pyrimidine derivatives can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some pyrimidine derivatives are known to have anti-inflammatory effects
Propiedades
IUPAC Name |
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5.ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;/h1-2,4H,3H2,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHOXCTXGXRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NNC(=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)

![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)

